

HPLC method for analysis and quantification of 2-Ethyl-4-nitrophenol

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Compound of Interest

Compound Name: 2-Ethyl-4-nitrophenol

Cat. No.: B3051496

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Application Note: HPLC Analysis of 2-Ethyl-4-nitrophenol

Abstract

This application note details a robust and sensitive isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the analysis and quantification of **2-Ethyl-4-nitrophenol**. The described protocol is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry. This method utilizes a C18 column with UV detection, providing a reliable and efficient means of determining the concentration of **2-Ethyl-4-nitrophenol** in various sample matrices.

Introduction

2-Ethyl-4-nitrophenol is a nitrophenolic compound of interest in various chemical and pharmaceutical applications. Accurate and precise quantification is crucial for process monitoring, quality control, and research purposes. High-performance liquid chromatography (HPLC) is a powerful analytical technique well-suited for the separation and quantification of such aromatic compounds. The method presented here is adapted from established protocols for similar nitrophenol derivatives and provides a solid foundation for the analysis of **2-Ethyl-4-nitrophenol**.

Experimental

Instrumentation and Consumables

- HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis detector.
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- HPLC grade acetonitrile, methanol, and water.
- Analytical grade phosphoric acid or citrate buffer components.
- Syringe filters (0.45 µm).
- Standard laboratory glassware.

Chromatographic Conditions

A recommended starting point for the chromatographic conditions is based on methods developed for similar nitrophenols.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Parameter	Recommended Condition
Column	C18, 4.6 x 150 mm, 5 µm
Mobile Phase	Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	30 °C
Detection Wavelength	290 nm [1] [5]
Run Time	Approximately 15 minutes

Note: The mobile phase composition may require optimization to achieve the desired separation and peak shape for **2-Ethyl-4-nitrophenol**.

Protocols

1. Standard Solution Preparation

- Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of **2-Ethyl-4-nitrophenol** reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from approximately 1 µg/mL to 100 µg/mL.

2. Sample Preparation

The appropriate sample preparation will depend on the sample matrix. General guidance is provided below.[\[6\]](#)[\[7\]](#)

- Liquid Samples: If the sample is a clear aqueous solution, it may be directly injected after filtration through a 0.45 µm syringe filter. For complex matrices like biological fluids, a protein precipitation or liquid-liquid extraction step may be necessary.[\[1\]](#)[\[5\]](#)[\[7\]](#)
- Solid Samples: An appropriate extraction solvent should be used to dissolve the **2-Ethyl-4-nitrophenol** from the solid matrix. The resulting solution should then be filtered before injection.
- General Consideration: The final sample solution should be prepared in a solvent composition similar to the mobile phase to ensure good peak shape.[\[6\]](#)

3. Method Validation (Illustrative Parameters)

A full method validation should be performed to ensure the suitability of the method for its intended purpose. The following are key validation parameters and typical expected results based on similar compound analyses.

Validation Parameter	Typical Specification/Result
Linearity (R^2)	> 0.999
Limit of Detection (LOD)	~0.1 µg/mL
Limit of Quantification (LOQ)	~0.3 µg/mL
Precision (%RSD)	< 2%
Accuracy (% Recovery)	98 - 102%

Quantitative Data Summary

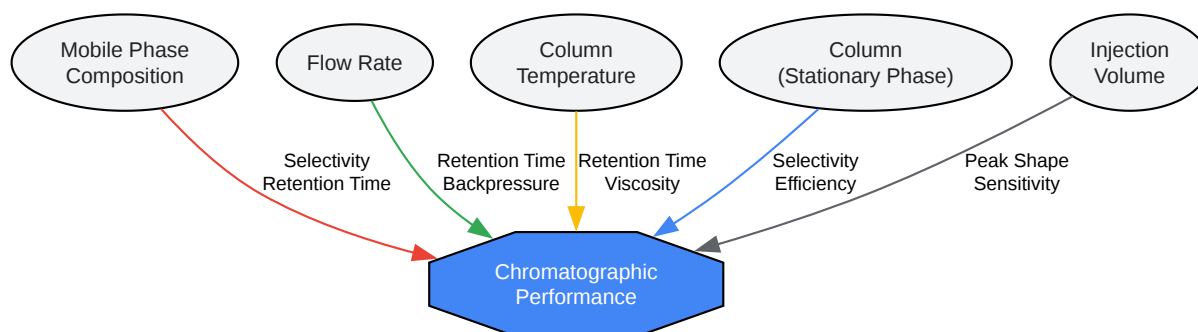
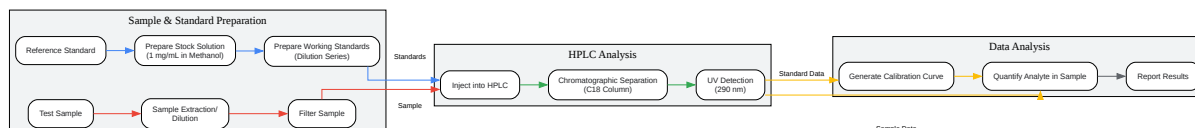
The following table summarizes hypothetical quantitative data for the analysis of **2-Ethyl-4-nitrophenol** using the described HPLC method. This data is illustrative and should be confirmed by experimental validation.

Parameter	Value
Retention Time (tR)	~ 6.5 min
Linearity Range	1 - 100 µg/mL
Correlation Coefficient (R^2)	0.9995
Limit of Detection (LOD)	0.12 µg/mL
Limit of Quantification (LOQ)	0.36 µg/mL
Intra-day Precision (%RSD, n=6)	1.2%
Inter-day Precision (%RSD, n=6)	1.8%
Accuracy (Spike Recovery)	99.5%

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of **2-Ethyl-4-nitrophenol**.



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